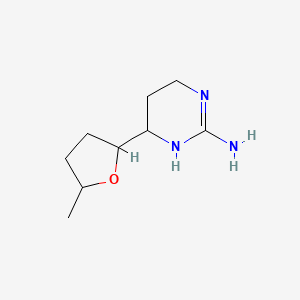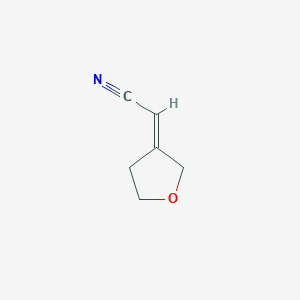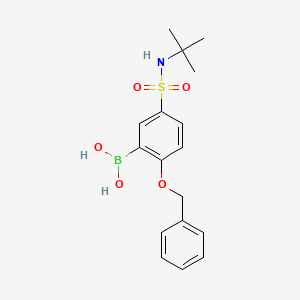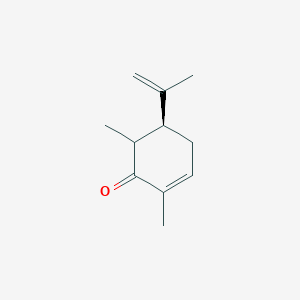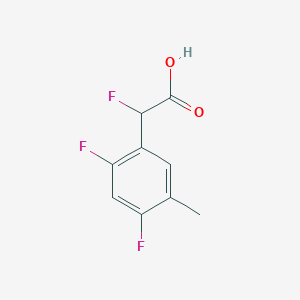
2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acid is a fluorinated organic compound with the molecular formula C9H7F3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acid typically involves multiple steps. One common method starts with the reaction of 2,4-difluoro-5-methylbenzene with a fluorinating agent to introduce the fluorine atom at the desired position. This is followed by a series of reactions including halogenation, cyanation, and hydrolysis to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials to ensure the process is economically viable .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: It may be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-5-methylcinnamic acid: This compound shares a similar fluorinated aromatic structure but differs in the presence of an acrylic acid moiety.
4,5-Difluoro-2-methylbenzoic acid: Another related compound with a similar fluorinated benzene ring but differing in the position and number of fluorine atoms.
Uniqueness
2-(2,4-Difluoro-5-methylphenyl)-2-fluoroacetic acid is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-(2,4-difluoro-5-methylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H7F3O2/c1-4-2-5(8(12)9(13)14)7(11)3-6(4)10/h2-3,8H,1H3,(H,13,14) |
InChI Key |
ZUZBZJVNGGPILS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


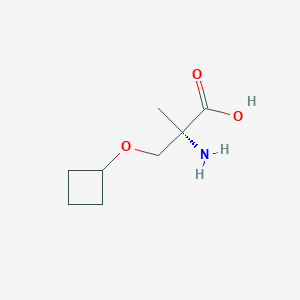
![(3AS,4S,6R,6aS)-4-(allyloxy)-6-((R)-1,2-bis(benzyloxy)ethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13338025.png)
![3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)

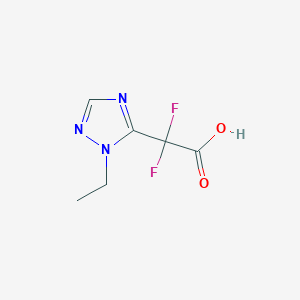
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13338041.png)
